BenchChemオンラインストアへようこそ!

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide

Regioisomerism Synthetic Intermediate Rac GTPase Inhibition

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide (CAS 195373-66-1) is a synthetic small-molecule building block belonging to the 2-oxo-1,2-dihydroquinoline (quinolinone) class. It features a 6-methyl substituent on the quinolinone core and an acetamide group at the 4-position, yielding a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 195373-66-1
Cat. No. B11889690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide
CAS195373-66-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C=C2NC(=O)C
InChIInChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16)
InChIKeyKZKNZDFNDPGOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide (CAS 195373-66-1): A Specialized Quinolinone Scaffold


N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide (CAS 195373-66-1) is a synthetic small-molecule building block belonging to the 2-oxo-1,2-dihydroquinoline (quinolinone) class . It features a 6-methyl substituent on the quinolinone core and an acetamide group at the 4-position, yielding a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Unlike extensively profiled drug-like quinolines, this specific compound is primarily catalogued as a research intermediate with limited disclosed bioactivity data, making its procurement decisions heavily dependent on structural differentiation from regioisomeric analogs .

Why Generic Quinolinone Substitution Fails for N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide


Substituting N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide with a generic quinolinone or a close regioisomer is not scientifically valid because the precise positioning of the acetamide (C-4), methyl (C-6), and oxo (C-2) groups dictates both synthetic utility and biological recognition. For example, the regioisomer 6-acetamido-4-hydroxy-2-methylquinoline (CAS 1140-81-4) has its acetamide at C-6, hydroxyl at C-4, and methyl at C-2; this specific arrangement enables its established use as a key intermediate in the synthesis of the Rac GTPase inhibitor NSC 23766, an application not transferable to the C-4 acetamide derivative . Even the broader 2-oxo-1,2-dihydroquinoline scaffold, when elaborated at the 4-position with triazole conjugates as described in the literature, yields antiproliferative agents with IC₅₀ values in the low micromolar range, a potential that cannot be assumed for the unelaborated acetamide precursor without direct experimental confirmation [1].

Quantitative Differentiation Guide for N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide Procurement


Regioisomeric Identity Dictates Downstream Synthetic Utility: Comparison with CAS 1140-81-4

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide is a structural regioisomer of 6-acetamido-4-hydroxy-2-methylquinoline (CAS 1140-81-4). Despite sharing the identical molecular formula (C₁₂H₁₂N₂O₂) and molecular weight (216.24 g/mol), the positional exchange of the acetamide and hydroxyl/oxo groups fundamentally alters their chemical reactivity and biological applications. CAS 1140-81-4 is a documented intermediate in the multi-step synthesis of NSC 23766, a potent and cell-permeable Rac GTPase inhibitor with reported IC₅₀ values of ~50 μM for Rac1 inhibition in vitro . In contrast, the C-4 acetamide substitution pattern of the target compound positions it for entirely different synthetic elaborations, such as 4-triazole conjugation, and its direct biological activity as a Rac inhibitor is absent and cannot be extrapolated from the regioisomer [1].

Regioisomerism Synthetic Intermediate Rac GTPase Inhibition Quinolinone Scaffold

Scaffold Elaboration Potential: Antiproliferative Activity of the 6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl Core

While N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide itself lacks direct reported antiproliferative data, the 6-methyl-2-oxo-1,2-dihydroquinolin-4-yl scaffold is a validated precursor for generating bioactive molecules. Compound 8f from a 2021 Molecules study, which incorporates this exact scaffold linked via a 1,2,3-triazole, demonstrated antiproliferative activity with an average IC₅₀ in the range of 1.575–3.850 μM across four human cancer cell lines (MCF-7, Panc-1, etc.) [1]. Compound 8f was among the most active in the series and was further confirmed to induce apoptosis in MCF-7 cells through caspase activation [1]. This establishes a baseline class-level inference: the target acetamide can serve as a versatile synthetic handle for constructing triazole conjugates with anticipated low-micromolar anticancer potency. However, the unmodified acetamide has no reported activity, and the potency ceiling after elaboration is unknown without empirical testing.

Antiproliferative Activity Quinolinone Scaffold Triazole Conjugation Cancer Cell Lines

Purity Specifications and Supplier Consistency: Baseline for Reproducibility

For procurement decisions, the benchmark purity of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide from commercial suppliers is 97%, as listed by Chemenu (Catalog No. CM224877) . This purity level is sufficient for most research-grade synthetic applications but is notably lower than the >99% purity commonly required for advanced in vivo or GLP toxicology studies. No pharmacopoeial monograph or certified reference standard exists for this compound, meaning purity assessment and impurity profiling are solely vendor-dependent, placing the burden of analytical verification (HPLC, NMR) on the procurer.

Purity Quality Control Reproducibility Synthetic Intermediate

Application Scenarios for N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide Based on Available Evidence


Synthesis of 4-Triazolo-Quinolinone Antiproliferative Agents

The 4-acetamide group provides a convenient synthetic handle for Cu-catalyzed azide-alkyne cycloaddition (click chemistry) to generate 1,2,3-triazole conjugates. As demonstrated with the analogous compound 8f, the resulting 6-methyl-2-oxo-1,2-dihydroquinolin-4-yl-triazole hybrids achieve antiproliferative IC₅₀ values in the 1.5–4 μM range against MCF-7 and Panc-1 cancer cells [1]. Researchers procuring this compound can directly follow the published protocol to generate focused libraries for anticancer screening.

Regioisomer-Specific Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's unique substitution pattern (C-4 acetamide, C-6 methyl, C-2 oxo) makes it a distinct entry in quinolinone SAR matrices. Unlike the C-6 acetamide regioisomer (CAS 1140-81-4), which is committed to Rac GTPase inhibitor synthesis , this C-4 acetamide offers an alternative vector for amide bond formation or hydrolysis to the free amine, enabling exploration of chemical space inaccessible from other regioisomers. This is critical for medicinal chemistry groups seeking novel quinolinone-based lead series.

Precursor for HDAC Inhibitor Development

Quinoline-based hydroxamic acid derivatives are a recognized class of histone deacetylase (HDAC) inhibitors [2]. The acetamide group at C-4 can be hydrolyzed to the corresponding amine and subsequently converted to a hydroxamic acid, a key zinc-binding group. While no direct HDAC data exist for the target compound, the structural precedent supports its use as a starting material for HDAC inhibitor synthesis, particularly given the established anticancer relevance of the parent scaffold [1].

Negative Control in Rac GTPase Inhibitor Studies

Because the regioisomer CAS 1140-81-4 is a known precursor to the Rac inhibitor NSC 23766, the target compound can serve as a negative control or specificity tool in experiments designed to probe the structural determinants of Rac inhibition. Its inactivity in Rac pathways is predictable from the positional mismatch but should be confirmed empirically to validate target engagement assays.

Quote Request

Request a Quote for N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.